molecular formula C13H18O3S B2917179 4-Phenylcyclohexyl methanesulfonate CAS No. 110458-20-3

4-Phenylcyclohexyl methanesulfonate

Cat. No.: B2917179
CAS No.: 110458-20-3
M. Wt: 254.34
InChI Key: PBJQZZOGJPBGNO-JOCQHMNTSA-N
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Description

4-Phenylcyclohexyl methanesulfonate is an organic compound with the molecular formula C₁₃H₁₈O₃S and a molecular weight of 254.35 g/mol . It is characterized by a cyclohexane ring substituted with a phenyl group and a methanesulfonate ester group. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 4-Phenylcyclohexyl methanesulfonate typically involves the reaction of 4-phenylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

4-Phenylcyclohexanol+Methanesulfonyl chloride4-Phenylcyclohexyl methanesulfonate+Hydrogen chloride\text{4-Phenylcyclohexanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} 4-Phenylcyclohexanol+Methanesulfonyl chloride→4-Phenylcyclohexyl methanesulfonate+Hydrogen chloride

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Phenylcyclohexyl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions, leading to the formation of corresponding amides, ethers, or thioethers.

    Reduction Reactions: The compound can be reduced to 4-phenylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation of this compound can yield sulfone derivatives using oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Phenylcyclohexyl methanesulfonate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, especially those targeting neurological and inflammatory diseases.

    Biological Studies: It is employed in studies investigating the biological activity of methanesulfonate esters and their potential therapeutic effects.

    Industrial Applications: In industry, this compound is used as a reagent in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-Phenylcyclohexyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester group undergoes nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in the development of drugs that target specific molecular pathways .

Comparison with Similar Compounds

4-Phenylcyclohexyl methanesulfonate can be compared with other methanesulfonate esters, such as:

    Methyl methanesulfonate: A simpler ester used primarily as a mutagen in genetic research.

    Ethyl methanesulfonate: Another mutagenic agent used in similar applications as methyl methanesulfonate.

    4-Phenylbutyl methanesulfonate: A structurally similar compound with a butyl group instead of a cyclohexyl group, used in organic synthesis.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other methanesulfonate esters .

Biological Activity

4-Phenylcyclohexyl methanesulfonate (CAS Number: 110458-20-3) is a compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound functions primarily as an alkylating agent . The methanesulfonate ester group is reactive and can undergo nucleophilic substitution reactions with biological molecules, leading to the formation of covalent bonds. This property is essential for its application in drug development, particularly in targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.

Key Reactions

  • Substitution Reactions : The methanesulfonate group can be substituted by nucleophiles (amines, alcohols, thiols) under basic conditions.
  • Reduction Reactions : It can be reduced to 4-phenylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH₄).
  • Oxidation Reactions : Oxidation can yield sulfone derivatives using agents such as hydrogen peroxide (H₂O₂).

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties by interfering with cellular processes. For instance, its mechanism of action may involve the modification of DNA or proteins, which can inhibit tumor growth or induce apoptosis in cancer cells.

Neurological Effects

In the context of neurological research, this compound has been studied for its potential effects on neurotransmitter systems. Its ability to alkylate specific targets may lead to modifications that can alter neuronal signaling pathways, suggesting possible applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound and related compounds:

  • Case Study on Drug Development :
    • A study focused on synthesizing new derivatives of methanesulfonate esters found that this compound could serve as a precursor for developing compounds with enhanced biological activity against cancer cell lines.
  • Pharmacological Evaluation :
    • In pharmacological evaluations, derivatives were tested for their ability to inhibit cell proliferation in various cancer models. Results indicated that modifications to the methanesulfonate group could significantly enhance anticancer efficacy .
  • Toxicological Studies :
    • Toxicological assessments revealed the importance of understanding the safety profile of alkylating agents like this compound. Studies indicated that while it has therapeutic potential, careful consideration must be given to its mutagenic properties in certain contexts .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other methanesulfonate esters:

CompoundStructure FeaturesBiological Activity
Methyl Methanesulfonate Simple esterPrimarily a mutagen
Ethyl Methanesulfonate Ethyl group insteadSimilar mutagenic properties
4-Phenylbutyl Methanesulfonate Butyl group insteadUsed in organic synthesis
This compound Cyclohexane ringPotential anticancer and neuroactive properties

Properties

IUPAC Name

(4-phenylcyclohexyl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-17(14,15)16-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJQZZOGJPBGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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